Ethyl 4-cyano-3-(2-ethoxy-2-oxoethyl)tetrahydro-2H-pyran-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-cyano-3-(2-ethoxy-2-oxoethyl)oxane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-3-18-11(15)7-10-8-17-6-5-13(10,9-14)12(16)19-4-2/h10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJKPDKUJJGCAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1COCCC1(C#N)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-cyano-3-(2-ethoxy-2-oxoethyl)tetrahydro-2H-pyran-4-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₃H₁₅N₁O₄
- CAS Number : Not specifically listed in the provided sources but can be derived from its components.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the cyano group and the tetrahydropyran ring are significant in modulating its pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties by targeting apoptotic pathways. For instance, analogs of ethyl 4-cyano compounds have shown promise in inhibiting anti-apoptotic proteins such as Bcl-2, thereby promoting apoptosis in cancer cells .
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound Name | Mechanism of Action | IC50 (µM) | Reference |
|---|---|---|---|
| HA 14-1 | Bcl-2 antagonist | 50 | |
| Ethyl 2-cyano | Potassium channel opener | 8.15 (bladder) |
Pharmacological Studies
Research has focused on the synthesis and evaluation of ethyl 4-cyano derivatives for their pharmacological properties. These studies often involve assessing their effects on various cell lines and biological systems.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effect of ethyl 4-cyano derivatives on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
Table 2: Inhibition of Cancer Cell Lines
| Cell Line | Concentration (µM) | % Inhibition |
|---|---|---|
| MCF-7 (Breast) | 10 | 45% |
| HeLa (Cervical) | 20 | 60% |
| A549 (Lung) | 50 | 75% |
Toxicological Profile
While exploring the biological activity, it is essential to consider the safety profile. Preliminary toxicological assessments indicate that high concentrations may lead to cytotoxic effects, necessitating further investigation into its safety margins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several tetrahydropyran derivatives, enabling comparisons based on substituent effects, reactivity, and applications. Below is an analysis of key analogs:
Structural Analogues and Similarity Scores
| Compound Name | Similarity Score | Molecular Formula | Key Substituents | Reference CAS |
|---|---|---|---|---|
| Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate | 0.96 | C₁₁H₁₈O₄ | Ethyl ester, THP core | 103260-44-2 |
| Methyl tetrahydro-2H-pyran-4-carboxylate | 0.93 | C₈H₁₂O₃ | Methyl ester, THP core | 110238-91-0 |
| Ethyl tetrahydro-2H-pyran-4-carboxylate | 0.89 | C₉H₁₄O₃ | Ethyl ester, THP core | 96835-17-5 |
| Ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(4-methoxy-1-naphthyl)-4H-pyran-3-carboxylate | N/A | C₂₅H₂₅N₂O₆ | Cyano, ethoxy-oxoethyl, amino, naphthyl | 354554-20-4 |
Key Observations:
- Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate (similarity 0.96) lacks the cyano group but retains the ethyl ester and THP core, suggesting comparable solubility but reduced electrophilicity compared to the target compound .
- The more complex Ethyl 6-amino-5-cyano... derivative (CAS 354554-20-4) introduces an amino group and a naphthyl substituent, which may enhance π-π stacking interactions in drug design but complicate synthetic routes .
Reactivity and Functional Group Comparisons
- Cyano Group Reactivity: The cyano group in the target compound enables participation in Strecker or Ugi reactions, unlike Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate, which lacks this functionality .
- Ester Hydrolysis: Both the target compound and Ethyl tetrahydro-2H-pyran-4-carboxylate are susceptible to alkaline hydrolysis, but the presence of the electron-withdrawing cyano group in the former may accelerate this process .
- Synthetic Utility: Compounds like Methyl tetrahydro-2H-pyran-4-carboxylate are often used as intermediates in heterocyclic synthesis, whereas the target compound’s ethoxy-oxoethyl group may facilitate cross-coupling reactions or serve as a Michael acceptor .
Q & A
Q. What are the recommended synthetic routes for Ethyl 4-cyano-3-(2-ethoxy-2-oxoethyl)tetrahydro-2H-pyran-4-carboxylate, and how can reaction conditions be optimized for yield?
A feasible synthetic approach involves multi-step esterification and cyclization. For example, analogous compounds like ethyl tetrahydropyran-4-yl acetate are synthesized via esterification of hydroxyl precursors with ethyl chloroacetate, followed by cyclization under acidic conditions . Optimization can include:
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance nucleophilic acyl substitution, as demonstrated in similar tetrahydropyran carboxylate syntheses (84% yield achieved with DMAP) .
- Solvent choice : Tetrahydrofuran (THF) at 0.1 M concentration improves solubility and reaction homogeneity .
- Work-up : Column chromatography (e.g., 15% EtOAc in pentane) effectively isolates the product .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Key techniques include:
- NMR : and NMR identify substituents on the tetrahydropyran ring. For example, the ethyl ester group () appears as a triplet at ~1.2–1.4 ppm () and ~14 ppm () .
- IR spectroscopy : Stretching frequencies for the cyano group (~2200 cm) and ester carbonyl (~1740 cm) confirm functional groups .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the cyano and ester groups in nucleophilic or electrophilic reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can:
Q. What strategies resolve contradictions in reported biological activity data for structurally related tetrahydropyran derivatives?
Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:
- Stereochemical variations : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers and test individual isomers .
- Impurity profiles : LC-MS can detect byproducts (e.g., hydrolysis derivatives) that may interfere with assays .
- Assay conditions : Standardize buffer pH and temperature, as ester groups are prone to hydrolysis under basic or high-temperature conditions .
Q. How do solvent effects influence the compound’s stability during long-term storage?
Stability studies suggest:
- Aprotic solvents : Storage in anhydrous acetonitrile or DMF at −20°C minimizes ester hydrolysis .
- Light sensitivity : UV-Vis spectroscopy reveals degradation under UV light; amber vials are recommended .
- Lyophilization : Freeze-drying the compound as a cesium salt (e.g., cesium oxalate derivatives) enhances shelf life .
Methodological Considerations
Q. What experimental protocols validate the compound’s role as a precursor in heterocyclic synthesis?
- Ring-opening/functionalization : React with Grignard reagents (e.g., PhMgBr) to substitute the cyano group, monitored by TLC (hexane:EtOAc = 3:1) .
- Cross-coupling : Suzuki-Miyaura reactions using Pd(PPh) and arylboronic acids modify the tetrahydropyran core .
- Mechanistic probes : Isotopic labeling (e.g., -labeled ester) tracks oxygen migration during rearrangements .
Q. How are kinetic parameters (e.g., kcatk_{cat}kcat, KmK_mKm) determined for enzyme interactions with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
